molecular formula C7H3ClFIO B062144 2-Fluoro-5-iodobenzoyl chloride CAS No. 186584-73-6

2-Fluoro-5-iodobenzoyl chloride

Cat. No. B062144
CAS RN: 186584-73-6
M. Wt: 284.45 g/mol
InChI Key: CEMYZMDITJKYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Fluoro-5-iodobenzoyl chloride synthesis involves halogenation reactions, where specific conditions are required to introduce fluorine and iodine onto the benzoyl chloride framework. While detailed synthesis paths for this compound specifically are not readily available, the synthesis of closely related compounds, such as 2-fluoro-6-iodobenzoic acid, has been reported. The synthesis of 2-fluoro-6-iodobenzoic acid demonstrates the halogenation process, starting from 2-amino-6-fluorobenzoic acid, through steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection, highlighting the complexity and the precision required in the synthesis of such halogenated compounds (Zhao Haoyu et al., 2010).

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides, including this compound, is characterized by the presence of halogen atoms that influence the electronic distribution across the molecule. Studies on similar molecules, such as 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride, reveal that these compounds can exist in multiple non-planar conformers (anti and gauche) in the gas phase, with the anti conformer being energetically favored. These findings underscore the intricate interplay between halogen atoms and the overall molecular conformation (T. Johansen et al., 2013).

Scientific Research Applications

  • Synthesis of spiroisoindolinones : 2-Iodobenzoyl chloride, a related compound to 2-Fluoro-5-iodobenzoyl chloride, reacts with ketimines in the presence of a palladium catalyst to afford spiroisoindolinones, which are of interest in medicinal chemistry (Cho et al., 1999).

  • Synthesis of 5-nitrobenzo[d]oxazole derivatives : A novel route for synthesizing 5-nitrobenzoxazole derivatives has been reported, starting from various benzoyl chloride derivatives including this compound. This process involves nucleophilic acyl substitution followed by intramolecular cyclization (Vosooghi et al., 2014).

  • N-heterocyclic carbene precursors : Studies on N-heterocyclic carbenes (NHCs) have shown the synthesis of imidazolium-4,5-dione salts and subsequent decomposition to neutral 2-fluoro-1,3-bis(aryl)imidazolidine-4,5-diones, highlighting the role of fluoro-substituted compounds in carbene chemistry (Hobbs et al., 2010).

  • Synthesis of isoindolin-1-ones : Palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines have been used to synthesize isoindolin-1-ones, a process that could potentially be adapted for this compound (Cho et al., 2000).

  • Synthesis of 3-alkenylisoindolin-1-ones : In a similar vein, 2-Iodobenzoyl chloride has been used to produce 3-alkenylisoindolin-1-ones. These compounds are useful in various synthetic applications and might be achievable with this compound (Cho et al., 1998).

  • Synthesis of nucleoside derivatives : In the synthesis of nucleoside antibiotics like nucleocidin, fluoro- and iodo-substituted benzoyl chlorides have been used, indicating the potential of this compound in similar applications (Jenkins et al., 1976).

Safety and Hazards

2-Fluoro-5-iodobenzoyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . Safety measures include avoiding inhalation of dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Mechanism of Action

Target of Action

2-Fluoro-5-iodobenzoyl chloride is a chemical compound with the linear formula FC6H3(I)COCl It’s known to be a reactant for the preparation of biologically and pharmacologically active molecules .

Mode of Action

It’s known to participate in microwave-assisted boron trichloride mediated coupling reactions . These reactions are often used in the synthesis of complex organic molecules, suggesting that this compound may interact with its targets to form new compounds.

Biochemical Pathways

Given its role as a reactant in the synthesis of biologically and pharmacologically active molecules , it can be inferred that it may be involved in various biochemical pathways depending on the specific molecules it helps synthesize.

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its role in the synthesis of biologically and pharmacologically active molecules , it’s likely that its effects are largely dependent on the specific molecules it helps synthesize.

Action Environment

It’s known to be sensitive to light and moisture , suggesting that its stability and efficacy could be affected by environmental conditions such as exposure to light and humidity.

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of biologically active molecules , suggesting that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context of the biochemical reaction.

Cellular Effects

Safety data indicates that it can cause severe skin burns and eye damage , suggesting that it may have significant effects on cellular function

Molecular Mechanism

It is known to be used in the preparation of biologically active molecules , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 30-34 °C

properties

IUPAC Name

2-fluoro-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380810
Record name 2-Fluoro-5-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186584-73-6
Record name 2-Fluoro-5-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-fluoro-5-iodobenzoic acid (Aldrich, 5.27 g, 19.8 mmol) in CH2Cl2 (35.0 mL) was added oxalyl chloride (14.9 mL, 29.7 mmol, 1M solution in CH2Cl2) followed by 2 drops of DMF via syringe. Gas evolution was initiated and the resulting mixture was stirred at room temperature for 2 h. The reaction mixture was then quenched with sat. aq. NH4Cl solution and extracted with EtOAc (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give crude 2-fluoro-5-iodobenzoyl chloride which was used directly in the next step.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-iodobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-iodobenzoyl chloride
Reactant of Route 3
2-Fluoro-5-iodobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-iodobenzoyl chloride
Reactant of Route 5
2-Fluoro-5-iodobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-iodobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.